molecular formula C21H22N2O3S B2966467 N-(4-(4-isopropylphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 922807-12-3

N-(4-(4-isopropylphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No.: B2966467
CAS No.: 922807-12-3
M. Wt: 382.48
InChI Key: PNQSRVBURNSQAB-UHFFFAOYSA-N
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Description

N-(4-(4-isopropylphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(4-(4-isopropylphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain kinases, thereby modulating their phosphorylation activity. This interaction can alter signal transduction pathways, affecting cellular responses. Additionally, the compound can interact with cytochrome P450 enzymes, impacting drug metabolism and detoxification processes .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it has been shown to inhibit the NF-κB pathway, reducing the expression of pro-inflammatory cytokines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzyme function. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, but its activity can diminish over time due to metabolic degradation. Long-term exposure to this compound in vitro has been associated with sustained modulation of cellular pathways, although the specific outcomes can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it can exert therapeutic effects without significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These toxic effects are likely due to the compound’s interaction with critical metabolic enzymes and the accumulation of toxic metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biological effects. The compound’s distribution is influenced by its lipophilicity and affinity for cellular membranes, which can affect its accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with various cellular components. The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles. These interactions are essential for its function and can influence its therapeutic potential .

Preparation Methods

The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide typically involves the reaction of 4-isopropylphenylthiazole with 2,3-dimethoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .

Chemical Reactions Analysis

N-(4-(4-isopropylphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-(4-isopropylphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.

    Medicine: Due to its anti-inflammatory and antitumor properties, it is being investigated for potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical products.

Comparison with Similar Compounds

N-(4-(4-isopropylphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide can be compared with other thiazole derivatives, such as:

    N-(4-(4-methylphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide: Similar structure but with a methyl group instead of an isopropyl group.

    N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dimethoxybenzamide: Contains a chlorine atom instead of an isopropyl group.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2,3-dimethoxybenzamide: Contains a bromine atom instead of an isopropyl group.

The uniqueness of this compound lies in its specific substituents, which can significantly influence its biological activity and chemical properties .

Properties

IUPAC Name

2,3-dimethoxy-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-13(2)14-8-10-15(11-9-14)17-12-27-21(22-17)23-20(24)16-6-5-7-18(25-3)19(16)26-4/h5-13H,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQSRVBURNSQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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